3-Amino-7-chloroquinoline dihydrochloride

Catalog No.
S14283785
CAS No.
M.F
C9H9Cl3N2
M. Wt
251.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-7-chloroquinoline dihydrochloride

Product Name

3-Amino-7-chloroquinoline dihydrochloride

IUPAC Name

7-chloroquinolin-3-amine;dihydrochloride

Molecular Formula

C9H9Cl3N2

Molecular Weight

251.5 g/mol

InChI

InChI=1S/C9H7ClN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H

InChI Key

RUPLHGWAGAMBJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)Cl.Cl.Cl

3-Amino-7-chloroquinoline dihydrochloride (CAS 1296950-85-0) is a highly pure, water-soluble heteroaromatic building block utilized in the synthesis of advanced pharmaceuticals, including kinase inhibitors and targeted receptor agonists. Characterized by a 7-chloro substitution and a primary amine at the 3-position, this specific isomer provides a distinct geometric vector for derivatization compared to the more common 4-amino analogs. The dihydrochloride salt formulation ensures enhanced oxidative stability and increased solubility in polar solvents, making it a reliable, process-ready precursor for scalable active pharmaceutical ingredient (API) manufacturing and high-throughput library synthesis [1].

Research Fit

I
Positional isomer probe for aminoquinoline SAR studies Compare 3-amino vs. 4-amino pharmacophore contributions
II
Scaffold diversification starting point for library synthesis Distinct derivatization vector relative to 4-amino series
III
Aqueous assay-compatible dihydrochloride salt form Eliminates DMSO co-solvent requirement for HTS workflows
IV
Ambient storage suitability for automated compound management Room temperature; inert atmosphere; protect from light

Substituting 3-amino-7-chloroquinoline dihydrochloride with its free base (CAS 1195710-15-6) or the ubiquitous 4-amino-7-chloroquinoline leads to severe process inefficiencies and performance failures. The free base is highly susceptible to atmospheric oxidation, resulting in batch darkening and the need for costly repurification before sensitive amidation or cross-coupling steps [1]. Furthermore, attempting to use the 4-amino isomer as a drop-in replacement fundamentally alters the trajectory of the attached pharmacophore by approximately 60 degrees, destroying target affinity in spatially constrained binding pockets [2]. Finally, the significant pKa difference between the 3-amino and 4-amino positions dictates completely different protection strategies, meaning synthetic routes optimized for one will fail for the other.

Substitution Risk

3-Amino-7-chloroquinoline dihydrochloride
  • Mechanistically excluded from β-hematin inhibition pathway Not a chloroquine-class surrogate
  • Reported lower lipophilicity (XLogP3 ≈ 2.3) May alter membrane partitioning and off-target profile
  • Dihydrochloride salt: direct aqueous solubility Distinct handling vs. free base; no pH adjustment required
  • Ambient storage (room temp, inert atm.) Supports automated compound management at RT
4-Amino-7-chloroquinoline (CAS 1198-40-9)
  • Canonical β-hematin inhibitor; required for chloroquine-like antimalarial activity 4-amino position is essential for Fe(III)PPIX complexation
  • Higher lipophilicity (LogP ≈ 3.05) Exceeds Pfizer 3/75 toxicological risk flag
  • Typically supplied as free base; limited aqueous solubility Requires DMSO or acidified media for dissolution
  • Refrigerated storage (2–8 °C) Cold-chain logistics; potential freeze-thaw degradation

Aqueous Solubility and Processability Advantage

The dihydrochloride salt of 3-amino-7-chloroquinoline demonstrates quantifiably higher solubility profiles in aqueous and polar protic media compared to its free base counterpart. While the free base exhibits poor aqueous solubility (often <5 mg/L), the dihydrochloride salt achieves >50 mg/mL in standard aqueous buffers. This order-of-magnitude improvement prevents premature precipitation during biphasic reactions and allows for the preparation of highly concentrated stock solutions [1].

Evidence DimensionAqueous Solubility
Target Compound Data>50 mg/mL (Dihydrochloride salt)
Comparator Or Baseline<5 mg/L (Free base)
Quantified Difference>10,000-fold increase in aqueous solubility
ConditionsAqueous buffer, ambient temperature

Eliminates the need for toxic or high-boiling co-solvents in the initial stages of aqueous-phase coupling reactions, streamlining downstream purification.

Lipophilicity
Cross-study comparable
XLogP3 2.3 vs. LogP 3.05
ΔLogP ≈ −0.75
Reported lipophilicity differentiation may impact membrane partitioning context
~5.6-fold difference in octanol-water partition; aligns with Pfizer 3/75 rule review

Oxidative Shelf-Life and Reproducibility

Primary heteroaromatic amines are notoriously susceptible to oxidative degradation. The dihydrochloride formulation locks the 3-amino group in a protonated state, significantly raising the oxidation potential. Accelerated stability studies indicate that the dihydrochloride salt maintains >99% purity over 12 months under ambient atmospheric conditions, whereas the free base undergoes >5% degradation (visible as severe darkening) under identical storage conditions, leading to unpredictable yields in downstream steps [1].

Evidence DimensionOxidative Stability (12 months)
Target Compound Data>99% purity retained (Dihydrochloride salt)
Comparator Or Baseline<95% purity retained with severe discoloration (Free base)
Quantified Difference>5% absolute difference in purity retention
ConditionsAmbient atmospheric storage, 25°C

Ensures consistent batch-to-batch reproducibility and eliminates the labor-intensive requirement to repurify the precursor immediately prior to use.

Melting Point
Cross-study comparable
140–142 °C vs. 150–152.5 °C
ΔTₘ ≈ −10 °C
Supports isomer identity confirmation via simple melting point determination
Free base form; can discriminate positional isomers without NMR or HPLC-MS

Orthogonal Reactivity via pKa Differentiation

The position of the amino group fundamentally alters the electronic properties of the quinoline core. The 3-amino group lacks the direct amidine-like resonance stabilization present in the 4-amino isomer, resulting in a significantly lower pKa (approx. 4.5 vs 8.5). This reduced basicity prevents the 3-amino group from aggressively coordinating with and poisoning palladium catalysts during cross-coupling reactions at the 7-chloro position, enabling orthogonal functionalization strategies that are impossible with the 4-amino counterpart [1].

Evidence DimensionAmine pKa and Catalyst Poisoning Potential
Target Compound DatapKa ~4.5 (3-Amino isomer)
Comparator Or BaselinepKa ~8.5 (4-Amino isomer)
Quantified Difference4 log unit reduction in basicity
ConditionsStandard aqueous measurement, 25°C

Allows for direct transition-metal catalyzed cross-coupling at the 7-chloro position without the need for extensive amine protecting group chemistry.

Mechanism Exclusion
Class-level inference
No β-hematin inhibitory activity expected
Mechanism exclusion from chloroquine-like β-hematin pathway
Not a surrogate for chloroquine-class antimalarials; 4-amino position required for Fe(III)PPIX complexation

Pharmacophore Vector Trajectory

In medicinal chemistry, the exit vector of a substituent is critical for receptor binding. Derivatization at the 3-position of the 7-chloroquinoline core directs the attached functional group at a ~120° angle relative to the quinoline nitrogen. In contrast, the 4-position directs substituents at a ~180° angle. This 60° geometric shift is the primary reason why 3-amino derivatives can successfully engage specific receptor pockets (such as Nurr1) where classic 4-amino chloroquine analogs suffer from severe steric clashes [1].

Evidence DimensionSubstituent Exit Vector Angle
Target Compound Data~120° relative to quinoline nitrogen (3-Amino)
Comparator Or Baseline~180° relative to quinoline nitrogen (4-Amino)
Quantified Difference60° spatial divergence
ConditionsIn silico 3D conformational analysis / X-ray crystallography

Provides a distinct spatial trajectory essential for drug discovery programs seeking to hit novel binding pockets and avoid chloroquine-like off-target effects.

Aqueous Solubility
Cross-study comparable
Dihydrochloride: soluble in water
Free base (4-amino): limited aqueous solubility
Reported salt-form solubility profile may facilitate aqueous assay preparation
Dicationic species improves hydration energy; eliminates DMSO-related artifacts
Storage Stability
Source review
Room temperature (dark, inert)
vs. 2–8 °C (4-amino isomer)
Reported ambient storage compatibility may support automated compound management
Supplier-listed storage condition; verify stability under laboratory handling
Supply Chain
Source review
Custom synthesis; MOQ 10 g
4-Amino isomer: off-the-shelf catalog item
Procurement planning context; longer lead time, but custom specification possible
Typical research pack 100 mg at 97%; lead times 2–6 weeks

Automated High-Throughput Library Synthesis

Due to its >50 mg/mL aqueous solubility and >99% oxidative stability retention, the dihydrochloride salt is the pragmatic choice for automated, liquid-handling-based synthesis of quinoline libraries. It dissolves readily in standard aqueous/organic solvent mixtures without precipitating in the lines of automated synthesizers, unlike the free base [1].

Development of Novel Receptor Agonists

The specific 120° exit vector provided by the 3-amino position is critical for synthesizing ligands that target spatially constrained receptors, such as Nurr1. The 7-chloro substitution provides necessary hydrophobic interactions, making this exact compound a highly validated starting material for neuroprotective drug discovery [2].

Orthogonal Cross-Coupling in API Manufacturing

In multi-step API synthesis requiring functionalization of both the amine and the chloro-substituted ring, the lower pKa of the 3-amino group allows for selective acylation or transition-metal cross-coupling without the catalyst poisoning typically observed with 4-aminoquinolines. This reduces step count by eliminating protection/deprotection cycles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Scaffold diversification for library synthesis
3-Amino derivatization vector; distinct from 4-amino pharmacophore
Phenotypic screening for novel mechanisms of action
Developability-focused lead optimization
Reported lower lipophilicity profile vs. 4-amino isomer
Lipophilicity-dependent ADMET parameter screening
Aqueous high-throughput screening (HTS)
Dihydrochloride salt aqueous solubility profile
DMSO-free assay preparation and vehicle control validation
Positional isomer SAR control studies
Distinct 3-amino vs. 4-amino pharmacophore contribution
β-Hematin inhibition selectivity panel and target engagement profiling

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

249.983131 g/mol

Monoisotopic Mass

249.983131 g/mol

Heavy Atom Count

14

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